

Physical and chemical properties of Oleic acid-¹³C potassium

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Compound of Interest

Compound Name: *Oleic acid-¹³C potassium*

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An In-depth Technical Guide to Oleic acid-¹³C potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Oleic acid-¹³C potassium** salt, a stable isotope-labeled compound crucial for metabolic research. This document details its properties, provides experimental protocols for its use, and visualizes its role in key biological signaling pathways.

Core Physical and Chemical Properties

Oleic acid-¹³C potassium is an isotopically labeled form of potassium oleate, where one or more carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it a powerful tracer for in vitro and in vivo metabolic studies, allowing researchers to follow the fate of oleic acid in various biological processes using techniques like mass spectrometry and NMR.[1] Two common forms are commercially available: one with a single ¹³C label at the carboxyl carbon (Oleic acid-1-¹³C potassium salt) and another that is uniformly labeled with ¹³C at all 18 carbon positions (Oleic acid-U-¹³C₁₈ potassium salt).

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for both the labeled and unlabeled forms of potassium oleate. Properties such as melting and boiling points for the ¹³C-labeled

compound are expected to be very similar to the unlabeled form and are provided as a reference.

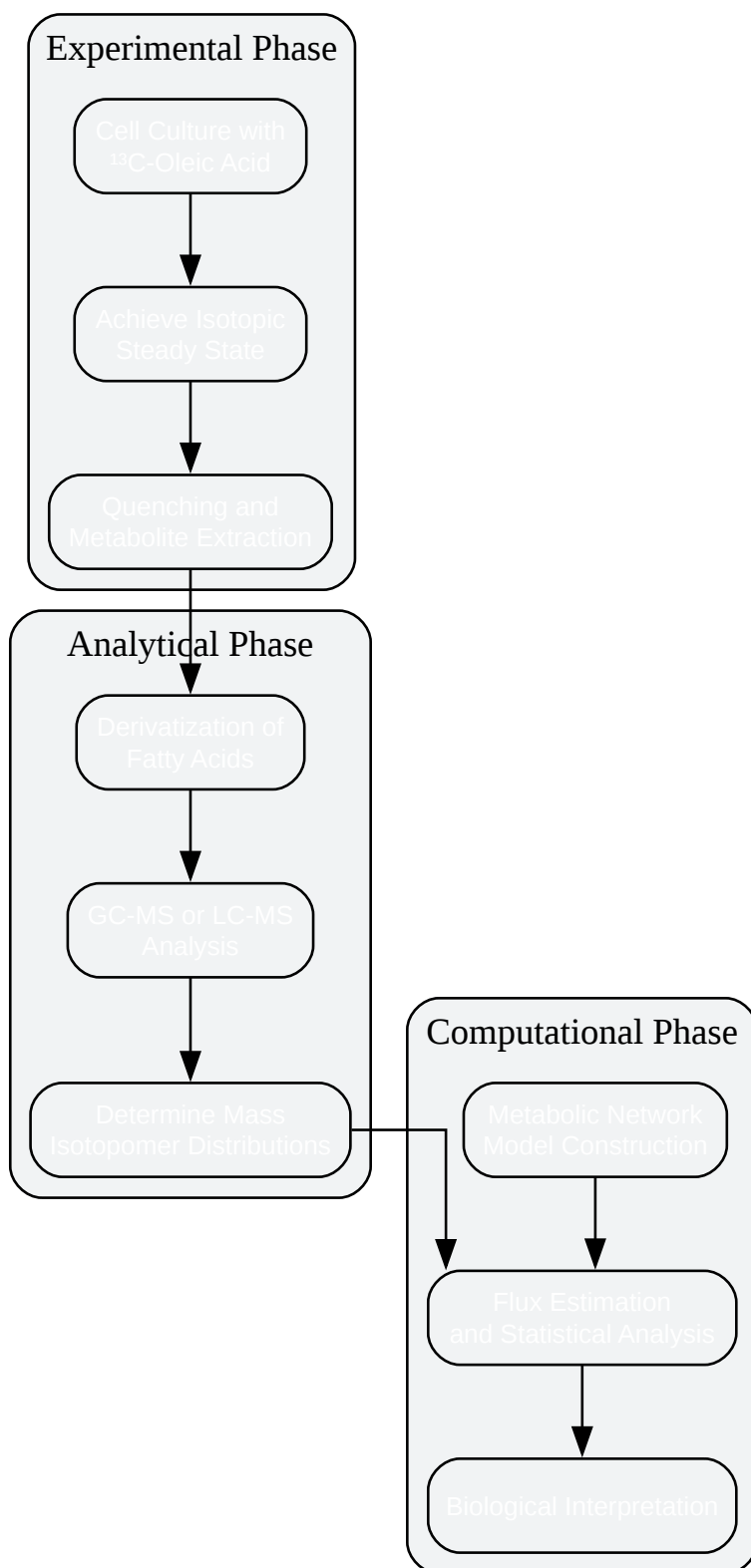
Property	Oleic acid-1- ¹³ C potassium salt	Oleic acid-U- ¹³ C ₁₈ potassium salt	Potassium Oleate (Unlabeled)
Molecular Formula	C ₁₇ ¹³ CH ₃₃ KO ₂ [1]	¹³ C ₁₈ H ₃₃ KO ₂ [2][3]	C ₁₈ H ₃₃ KO ₂ [4]
Molecular Weight	321.54 g/mol [1][5]	338.42 g/mol [2]	320.55 g/mol [4]
CAS Number	360769-20-6[1][4]	Not specified	143-18-0[4]
Appearance	Solid[5]	Solid[2]	Brown solid or clear to amber liquid[2][4]
Melting Point	~235 - 240 °C (expected to be similar to unlabeled)	~235 - 240 °C (expected to be similar to unlabeled)	235 - 240 °C[3][4][6]
Boiling Point	Decomposes	Decomposes	Decomposes at approximately 220 °C (428 °F)[2][5]
Solubility	Soluble in water and alcohol[7]	Soluble in water and alcohol[7]	Soluble in water (>100 mg/mL at 21°C) and alcohol; sparingly soluble in non-polar organic solvents.[2][5][8]
Storage Temperature	-80°C[4] or 2-8°C[2][5]	2-8°C[2]	Room temperature

Experimental Protocols

Oleic acid-13C potassium is primarily used as a tracer in metabolic flux analysis (MFA) and lipidomics to quantify the contribution of oleic acid to various metabolic pathways and lipid species. Below are detailed methodologies for its application.

General Workflow for a ^{13}C -Metabolic Flux Analysis (MFA) Experiment

Metabolic flux analysis with ^{13}C -labeled substrates is a powerful technique to quantify the rates of intracellular metabolic reactions.



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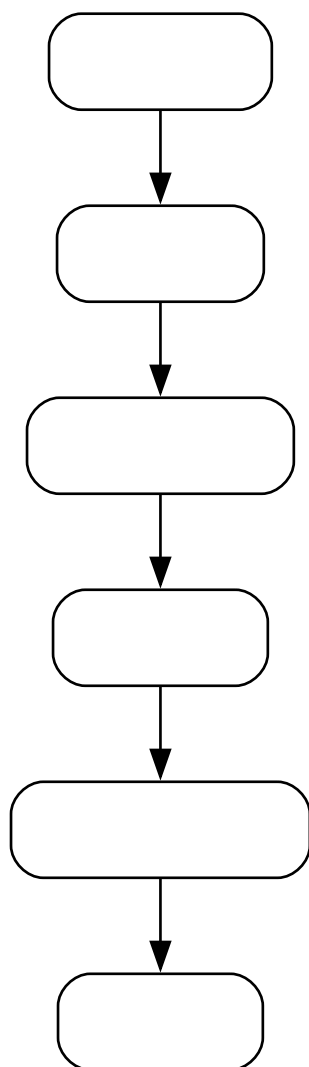
Caption: General workflow for ^{13}C -Metabolic Flux Analysis.

Methodology:

- **Experimental Design:** Design the labeling experiment by choosing the appropriate ^{13}C -labeled oleic acid tracer. For instance, $[1\text{-}^{13}\text{C}]$ oleic acid can be used to trace the entry of the carboxyl carbon into pathways like fatty acid oxidation, while $[\text{U-}^{13}\text{C}_{18}]$ oleic acid provides information on the incorporation of the entire fatty acid backbone into complex lipids.[\[9\]](#)[\[10\]](#)
- **Cell Culture and Labeling:** Culture cells in a defined medium and supplement with the ^{13}C -labeled oleic acid potassium salt. It is crucial to allow the cells to reach a metabolic and isotopic steady state, which means the concentrations of intracellular metabolites and their isotopic labeling patterns are constant.[\[11\]](#)
- **Metabolite Extraction:** Rapidly quench metabolic activity and extract intracellular metabolites. A common method involves quenching with cold methanol and extracting lipids using a modified Bligh and Dyer method.[\[12\]](#)
- **Sample Preparation and Analysis:** The extracted lipids are then prepared for mass spectrometry analysis. This typically involves saponification to release the fatty acids, followed by derivatization to improve their volatility and ionization efficiency for GC-MS or LC-MS analysis.[\[12\]](#)[\[13\]](#)
- **Data Analysis and Flux Calculation:** The mass isotopomer distributions of the fatty acids and other metabolites are determined from the mass spectrometry data. This information, along with a stoichiometric model of the metabolic network, is used in specialized software to calculate the intracellular metabolic fluxes.[\[9\]](#)[\[14\]](#)

Detailed Protocol for GC-MS Analysis of ^{13}C -Oleic Acid

Gas chromatography-mass spectrometry is a widely used technique for the analysis of fatty acids due to its high resolution and sensitivity.



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Caption: Workflow for GC-MS analysis of ^{13}C -Oleic Acid.

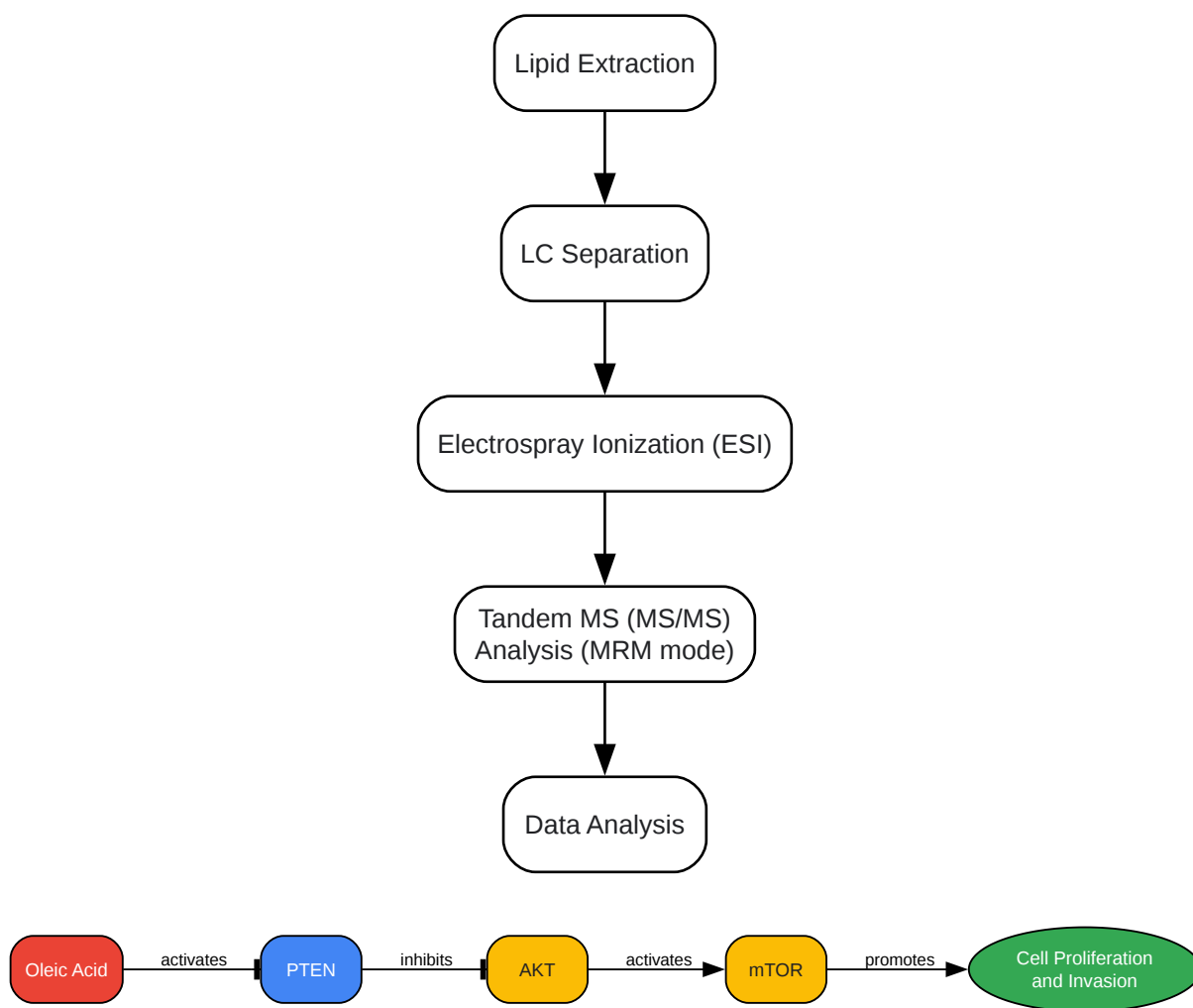
Methodology:

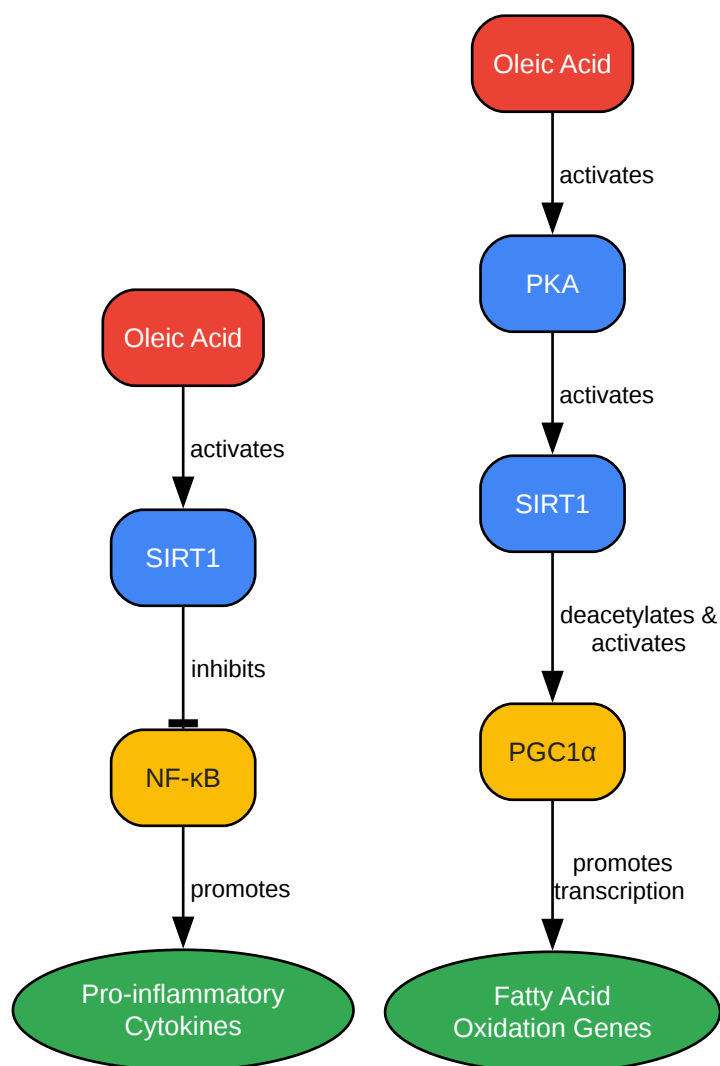
- Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v).
- Saponification: Release the oleic acid from complex lipids by saponification. This is achieved by heating the lipid extract with a strong base, such as 1N KOH in methanol.[15]
- Acidification and Extraction: Acidify the sample to protonate the fatty acids and then extract them into an organic solvent like iso-octane.[15]

- Derivatization: Convert the fatty acids into their volatile esters. Common derivatization agents include:
 - Pentafluorobenzyl (PFB) bromide: Reacts with the carboxyl group to form PFB esters, which are excellent for analysis by negative chemical ionization GC-MS.[13][15][16]
 - Trimethylsilyl (TMS) reagents (e.g., BSTFA): Forms TMS esters suitable for electron ionization GC-MS.[17]
- GC-MS Analysis:
 - Gas Chromatography: Separate the fatty acid esters on a suitable capillary column (e.g., a long column for resolving isomers).[13] A temperature gradient is used to elute the fatty acids based on their boiling points.[13]
 - Mass Spectrometry: Operate the mass spectrometer in single-ion monitoring (SIM) mode to selectively detect the molecular ions of the unlabeled and ^{13}C -labeled oleic acid esters. [17] This allows for accurate quantification of the isotopic enrichment.
- Data Analysis: Construct calibration curves using standards of known isotopic enrichment to accurately determine the molar percent excess of ^{13}C -oleic acid in the samples.[17]

Detailed Protocol for LC-MS Analysis of ^{13}C -Oleic Acid

Liquid chromatography-mass spectrometry is another powerful technique for lipid analysis, particularly for complex lipid mixtures and very-long-chain fatty acids.





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